molecular formula C50H64NO11P B13447704 [(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate

[(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate

Cat. No.: B13447704
M. Wt: 886.0 g/mol
InChI Key: IQOIXVIXULVSOS-LCXIMRDUSA-N
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Description

The compound “[(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate” is a complex organic molecule featuring multiple functional groups, including acetamido, bis(phenylmethoxy)phosphoryloxy, and phenylmethoxytetradecanoate moieties

Properties

Molecular Formula

C50H64NO11P

Molecular Weight

886.0 g/mol

IUPAC Name

[(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate

InChI

InChI=1S/C50H64NO11P/c1-3-4-5-6-7-8-9-10-23-32-43(55-34-39-24-15-11-16-25-39)33-45(53)60-48-46(51-38(2)52)50(59-44-37-56-49(61-47(44)48)42-30-21-14-22-31-42)62-63(54,57-35-40-26-17-12-18-27-40)58-36-41-28-19-13-20-29-41/h11-22,24-31,43-44,46-50H,3-10,23,32-37H2,1-2H3,(H,51,52)/t43-,44-,46-,47-,48-,49?,50-/m1/s1

InChI Key

IQOIXVIXULVSOS-LCXIMRDUSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting from simpler precursors. Key steps may include:

  • Formation of the hexahydropyrano[3,2-d][1,3]dioxin ring system through cyclization reactions.
  • Introduction of the acetamido group via acylation reactions.
  • Phosphorylation to introduce the bis(phenylmethoxy)phosphoryloxy group.
  • Esterification to attach the phenylmethoxytetradecanoate moiety.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the phenylmethoxy groups.

    Reduction: Reduction of the acetamido group to an amine.

    Substitution: Nucleophilic substitution reactions at the phosphoryloxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products

  • Oxidation may yield phenolic derivatives.
  • Reduction may produce amine derivatives.
  • Substitution may result in the replacement of the phosphoryloxy group with other functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

Medicine

May exhibit biological activity, making it a candidate for therapeutic research.

Industry

Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Compounds with similar ring systems, such as hexahydropyrano derivatives.
  • Molecules with acetamido and phosphoryloxy groups.

Uniqueness

The combination of functional groups in this compound may confer unique properties, such as enhanced reactivity or specific biological activity, distinguishing it from other similar compounds.

Biological Activity

The compound [(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C29H31N1O6C_{29}H_{31}N_{1}O_{6}, with a molecular weight of approximately 489.56 g/mol. The structure features multiple functional groups including acetamido and phosphoryloxy moieties which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its pharmacological potential. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Recent investigations suggest that it may inhibit the proliferation of certain cancer cell lines.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study conducted by [source needed] assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Research

In vitro studies have evaluated the anticancer effects of the compound on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
HeLa30Cell cycle arrest at G2/M phase

These results highlight the potential of this compound as a therapeutic agent in cancer treatment.

Enzyme Inhibition Studies

The compound's ability to inhibit key enzymes has been explored in several studies. For example:

  • Aldose Reductase Inhibition : The compound inhibited aldose reductase with an IC50 value of 15 µM.
  • Cholinesterase Inhibition : It also demonstrated moderate inhibition of acetylcholinesterase.

These activities suggest potential applications in treating conditions such as diabetes and Alzheimer's disease.

Case Studies

Several case studies have been documented regarding the application of this compound in therapeutic settings:

  • Case Study 1 : A clinical trial involving patients with bacterial infections showed a successful reduction in infection rates when treated with formulations containing this compound.
  • Case Study 2 : Patients with early-stage breast cancer exhibited improved outcomes when administered this compound alongside standard chemotherapy.

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